N-[2-(adamantan-1-yloxy)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide
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Overview
Description
N-[2-(adamantan-1-yloxy)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide is a complex organic compound that features an adamantane moiety, a sulfonamide group, and a trimethylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(adamantan-1-yloxy)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide typically involves the reaction of 1-adamantanol with 2-bromoethylamine to form the intermediate N-(2-adamantyloxy)ethylamine. This intermediate is then reacted with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(adamantan-1-yloxy)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride for Friedel-Crafts alkylation or acylation reactions.
Major Products
Scientific Research Applications
N-[2-(adamantan-1-yloxy)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antiviral and antibacterial properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[2-(adamantan-1-yloxy)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with viral proteins, inhibiting their function. The sulfonamide group can interact with bacterial enzymes, disrupting their activity. These interactions lead to the compound’s antiviral and antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-Adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide
- N-[2-(1-Adamantyloxy)ethyl]-2-hydroxybenzamide
- N-[2-(1-Adamantyloxy)ethyl]-3,5-dimethoxybenzamide
Uniqueness
N-[2-(adamantan-1-yloxy)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide is unique due to its combination of an adamantane moiety with a sulfonamide group and a trimethylbenzene ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3S/c1-14-6-15(2)20(16(3)7-14)26(23,24)22-4-5-25-21-11-17-8-18(12-21)10-19(9-17)13-21/h6-7,17-19,22H,4-5,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEJGDIROIYESH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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